molecular formula C7H5ClO2 B195631 3-Chlorobenzoic acid CAS No. 535-80-8

3-Chlorobenzoic acid

Cat. No. B195631
CAS RN: 535-80-8
M. Wt: 156.56 g/mol
InChI Key: LULAYUGMBFYYEX-UHFFFAOYSA-N
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Patent
US07560551B2

Procedure details

The title compound was prepared according to the procedure described in WO2003082289A1. A solution of 1H-pyrrolo[2,3-b]pyridine (10.0 g, 84.6 mmol) in EtOAc (846 ml, 84.6 mmol) was cooled to 0° C. To the cold solution was added a solution of mCPBA (103 mmol, 23.1 g, 77% pure) in 53 mL of EtOAc over a period of 1.5 h. An additonal 100 mL of EtOAc was added to dilute the reaction. The residual of mCPBA was washed into the reaction mixture by an additional portion of EtOAc (25 mL). A lot of solid precipitated out of the solution. The resulting solution was warmed to rt, and allowed to stir at RT for 3 h. The reaction mixture was cooled to 0° C. and the resulting slurry was filtered to collect the N-oxide as the meta-chlorobenzoic acid salt. The solid was washed with additional EtOAc and dried under vacuum. The product, 1H-pyrrolo[2,3-b]pyridine 1-oxide salt of mCBA was obtained as light yellow solid. 1H NMR in deuterated MeOH indicated predominately the mCBA salt of the N-oxide.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
846 mL
Type
solvent
Reaction Step One
Name
Quantity
23.1 g
Type
reactant
Reaction Step Two
Name
Quantity
53 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[CH:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[C:12]([C:17]([O:19]O)=[O:18])[CH:11]=1>CCOC(C)=O>[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[NH+:1]1([O-:18])[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[CH:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[C:12]([C:17]([OH:19])=[O:18])[CH:11]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2
Name
Quantity
846 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
23.1 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
53 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to dilute
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
The residual of mCPBA was washed into the reaction mixture by an additional portion of EtOAc (25 mL)
CUSTOM
Type
CUSTOM
Details
A lot of solid precipitated out of the solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the resulting slurry was filtered
CUSTOM
Type
CUSTOM
Details
to collect the N-oxide as the meta-chlorobenzoic acid salt
WASH
Type
WASH
Details
The solid was washed with additional EtOAc
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1C=CC=2C1=NC=CC2
Name
Type
product
Smiles
[NH+]1(C=CC=2C1=NC=CC2)[O-]
Name
Type
product
Smiles
C1=CC(=CC(=C1)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07560551B2

Procedure details

The title compound was prepared according to the procedure described in WO2003082289A1. A solution of 1H-pyrrolo[2,3-b]pyridine (10.0 g, 84.6 mmol) in EtOAc (846 ml, 84.6 mmol) was cooled to 0° C. To the cold solution was added a solution of mCPBA (103 mmol, 23.1 g, 77% pure) in 53 mL of EtOAc over a period of 1.5 h. An additonal 100 mL of EtOAc was added to dilute the reaction. The residual of mCPBA was washed into the reaction mixture by an additional portion of EtOAc (25 mL). A lot of solid precipitated out of the solution. The resulting solution was warmed to rt, and allowed to stir at RT for 3 h. The reaction mixture was cooled to 0° C. and the resulting slurry was filtered to collect the N-oxide as the meta-chlorobenzoic acid salt. The solid was washed with additional EtOAc and dried under vacuum. The product, 1H-pyrrolo[2,3-b]pyridine 1-oxide salt of mCBA was obtained as light yellow solid. 1H NMR in deuterated MeOH indicated predominately the mCBA salt of the N-oxide.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
846 mL
Type
solvent
Reaction Step One
Name
Quantity
23.1 g
Type
reactant
Reaction Step Two
Name
Quantity
53 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[CH:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[C:12]([C:17]([O:19]O)=[O:18])[CH:11]=1>CCOC(C)=O>[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[NH+:1]1([O-:18])[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[CH:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[C:12]([C:17]([OH:19])=[O:18])[CH:11]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2
Name
Quantity
846 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
23.1 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
53 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to dilute
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
The residual of mCPBA was washed into the reaction mixture by an additional portion of EtOAc (25 mL)
CUSTOM
Type
CUSTOM
Details
A lot of solid precipitated out of the solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the resulting slurry was filtered
CUSTOM
Type
CUSTOM
Details
to collect the N-oxide as the meta-chlorobenzoic acid salt
WASH
Type
WASH
Details
The solid was washed with additional EtOAc
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1C=CC=2C1=NC=CC2
Name
Type
product
Smiles
[NH+]1(C=CC=2C1=NC=CC2)[O-]
Name
Type
product
Smiles
C1=CC(=CC(=C1)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.